- Acridine- and cholesterol-derivatized solid supports for improved synthesis of 3'-modified oligonucleotidesBioconjugate Chemistry, 1991, 2(4), 217-25,
Cas no 95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate)

95687-41-5 structure
Nome do Produto:Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Cbz-trans-4-hydroxy-L-prolinol
- Trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- N-Carbobenzoxy-trans-4-hydroxy-L-prolinol
- (2S,4R)4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE, N-CBZ PROTECTED
- Z-Hyp-OL
- Z-TRANS-4-HYDROXY-L-PROLINOL
- (2S,4R)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- (2S,4R)-N-(benzyloxycarbonyl)-2-hydroxymethyl-4-hydroxypyrrolidine
- (2S,4R)-N-(benzyloxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine
- (2S,4R)-N1-(benzylox
- <i>N<
- Cbz-trans-4-Hydroxy-L-prolinol
- N-benzyloxycarbonyl-trans-4-hydroxy-L-prolinol
- TRANS-N-CBZ-4-HYDROXY-L-PROLINOL
- N-Cbz-trans-4-hydroxy-L-prolinol
- (2S,4R)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylic Acid Benzyl Ester
- trans-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- PubChem14165
- Zhtrans-4-hydroxy-L-prolinol
- 1-Pyrrolidinecarboxylic acid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S-trans)- (ZCI)
- Phenylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate (ACI)
- AKOS015856116
- benzyl(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Q-101695
- SCHEMBL3578965
- VDA68741
- AC-24040
- DS-15370
- (2S,4R)-2-Hydroxymethyl- 4-hydroxy-1(carbobenzyloxy)pyrrolidine
- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)-
- CS-0021635
- (2S,4R)-2-Hydroxymethyl-4-hydroxy-1(carbobenzyloxy)pyrrolidine
- DTXSID00566696
- (2S,4R)-N-Benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine
- MFCD03427085
- 95687-41-5
- AKOS015918252
- WDEQGLDWZMIMJM-NWDGAFQWSA-N
- EN300-7401528
- C3255
-
- MDL: MFCD12963570
- Inchi: 1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12+/m0/s1
- Chave InChI: WDEQGLDWZMIMJM-NWDGAFQWSA-N
- SMILES: C(N1C[C@H](O)C[C@H]1CO)(=O)OCC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 251.11600
- Massa monoisotópica: 251.11575802g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 278
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 70
- Carga de Superfície: 0
- XLogP3: 0.5
- Contagem de Tautomeros: 3
Propriedades Experimentais
- Cor/Forma: COLORLESS LIQUID
- Densidade: 1.297 g/mL at 25 °C(lit.)
- Ponto de Fusão: No data available
- Ponto de ebulição: 240 °C(lit.)
- Ponto de Flash: >230 °F
- Índice de Refracção: n20/D 1.547(lit.)
- PSA: 70.00000
- LogP: 0.68860
- Actividade Óptica: [α]20/D −33°, c = 15 in chloroform
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H332-H335
- Declaração de Advertência: P280;P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Condição de armazenamento:2-8 °C
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A208375-10g |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
95687-41-5 | 97% | 10g |
$57.0 | 2025-02-25 | |
abcr | AB243470-5 g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected; . |
95687-41-5 | 5g |
€137.00 | 2023-04-27 | ||
Chemenu | CM101900-10g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 10g |
$79 | 2024-07-18 | |
TRC | C227708-100mg |
Cbz-trans-4-hydroxy-L-Prolinol |
95687-41-5 | 100mg |
$ 80.00 | 2022-04-01 | ||
AstaTech | 57126-5/G |
TRANS-N-CBZ-4-HYDROXY-L-PROLINOL |
95687-41-5 | 97% | 5g |
$195 | 2023-09-17 | |
Chemenu | CM101900-25g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95%+ | 25g |
$158 | 2024-07-18 | |
Chemenu | CM101900-5g |
1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4R)- |
95687-41-5 | 95+% | 5g |
$153 | 2021-06-09 | |
Apollo Scientific | OR2154-1g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 90+% | 1g |
£17.00 | 2025-03-21 | |
Apollo Scientific | OR2154-10g |
(2S,4R)4-Hydroxy-2-(hydroxymethyl)pyrrolidine, N-CBZ protected |
95687-41-5 | 97% | 10g |
£76.00 | 2023-09-02 | |
eNovation Chemicals LLC | D541235-100g |
trans-N-benzyloxycarbonyl-4-hydroxy-2-hydroxymethylpyrrolidine |
95687-41-5 | 95% | 100g |
$490 | 2024-07-28 |
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Método de produção
Método de produção 1
Condições de reacção
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; < 10 °C; 19 h, 40 °C
Referência
- An Immucillin-Based Transition-State-Analogous Inhibitor of tRNA-Guanine Transglycosylase (TGT)Chemistry - A European Journal, 2016, 22(20), 6750-6754,
Método de produção 3
Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referência
- Effect of C2-exo unsaturation on the cytotoxicity and DNA-binding reactivity of pyrrolo[2,1-c][1,4]benzodiazepinesBioorganic & Medicinal Chemistry Letters, 2000, 10(16), 1845-1847,
Método de produção 4
Condições de reacção
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 2 h, 17 °C; 1 h, 17 °C; 2 h, 17 °C; 5 h, 17 °C; 12 h, 23 °C; 23 °C → 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h
Referência
- Practical Gram-Scale Synthesis of Iboxamycin, a Potent Antibiotic CandidateJournal of the American Chemical Society, 2021, 143(29), 11019-11025,
Método de produção 5
Condições de reacção
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 1.5 h
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
1.2 Solvents: Ethanol ; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; pH 7
Referência
- Backbone extended pyrrolidine PNA (bepPNA): a chiral PNA for selective RNA recognitionTetrahedron, 2006, 62(10), 2321-2330,
Método de produção 6
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran , Water
Referência
- Carboxy mediated stereoselective reduction of ketones with sodium triacetoxyborohydride: synthesis of novel 3,4-fused tetrahydropyran and tetrahydrofuran prolinesTetrahedron Letters, 2004, 45(32), 6097-6100,
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 17 °C; 5 h, 17 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; < 15 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referência
- Scale-up Synthesis of TesirineOrganic Process Research & Development, 2018, 22(9), 1241-1256,
Método de produção 8
Condições de reacção
1.1 Reagents: Pyridine Solvents: Pyridine ; rt
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt
1.3 Reagents: Methanol ; rt; rt → reflux; > 1 h, reflux
Referência
- Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to DanofloxacinOrganic Process Research & Development, 2009, 13(2), 336-340,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 12 h, rt; rt → 0 °C
1.2 Reagents: Acetic acid ; 0 °C
1.2 Reagents: Acetic acid ; 0 °C
Referência
- Prolinol-based nucleoside phosphonic acids: new isosteric conformationally flexible nucleotide analoguesTetrahedron, 2009, 65(4), 862-876,
Método de produção 10
Condições de reacção
Referência
- An enantioselective synthesis of (+)-crotanecineHeterocycles, 1984, 22(12), 2735-8,
Método de produção 11
Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Ethanol , Tetrahydrofuran ; 30 min, cooled; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
1.2 Reagents: Ammonium chloride Solvents: Water ; pH 7.0
Referência
- Backbone-extended pyrrolidine peptide nucleic acids (bepPNA): design, synthesis and DNA/RNA binding studiesChemical Communications (Cambridge, 2005, (4), 495-497,
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
Referência
- Oligonucleotide analogs with 4-hydroxy-N-acetylprolinol as sugar substituteChemistry - A European Journal, 1997, 3(12), 1997-2010,
Método de produção 13
Condições de reacção
1.1 Reagents: Lithium chloride , Sodium borohydride Solvents: Tetrahydrofuran , Water ; 0 °C; 1 h, 17 °C; 5 h, 17 °C
Referência
- Design, Synthesis, and Bioevaluation of a Novel Hybrid Molecular Pyrrolobenzodiazepine-Anthracenecarboxyimide as a Payload for Antibody-Drug ConjugateJournal of Medicinal Chemistry, 2022, 65(17), 11679-11702,
Método de produção 14
Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.2 Reagents: Water ; 2 h, 0 °C
1.2 Reagents: Water ; 2 h, 0 °C
Referência
- New Optically Active 4-Alkoxyprolinol Ethers Derived from trans-4-Hydroxy-L-prolineEuropean Journal of Organic Chemistry, 2012, 2012(4), 837-843,
Método de produção 15
Condições de reacção
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
Referência
- Linker Length Modulates DNA Cross-Linking Reactivity and Cytotoxic Potency of C8/C8' Ether-Linked C2-exo-Unsaturated Pyrrolo[2,1-c][1,4]benzodiazepine (PBD) DimersJournal of Medicinal Chemistry, 2004, 47(5), 1161-1174,
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Raw materials
- L-Hydroxyproline
- O1-benzyl O2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- (2S,4R)-1-[(benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid
- (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Preparation Products
Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Literatura Relacionada
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
95687-41-5 (Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate) Produtos relacionados
- 105706-75-0(1-Cbz-2-Hydroxymethylpiperidine)
- 6216-63-3(Z-Pro-OL)
- 95798-22-4(Benzyl 3-hydroxypiperidine-1-carboxylate)
- 72597-18-3(Cbz-D-prolinol)
- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)
- 109840-91-7(N-Benzyloxycarbonyl Nortropine)
- 92652-76-1(Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate)
- 92645-06-2(2-n-cbz-amino-cyclohexanol)
- 1417453-09-8(1-(2-isocyanatoethyl)-3-nitrobenzene)
- 1804636-79-0(2-Hydroxy-3-iodo-6-(trifluoromethoxy)pyridine-4-sulfonamide)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Pureza:99%
Quantidade:100g
Preço ($):474.0
atkchemica
(CAS:95687-41-5)Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito